molecular formula C10H11F2NO2 B8681299 Isopropyl 3,5-difluoro-phenylcarbamate CAS No. 570390-90-8

Isopropyl 3,5-difluoro-phenylcarbamate

Cat. No.: B8681299
CAS No.: 570390-90-8
M. Wt: 215.20 g/mol
InChI Key: IDSWWLVZADLKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 3,5-difluoro-phenylcarbamate is a synthetic carbamate derivative characterized by a phenyl ring substituted with fluorine atoms at the 3- and 5-positions, linked to an isopropyl carbamate group. Carbamates are widely utilized in agrochemical and pharmaceutical industries due to their bioactivity, often acting as enzyme inhibitors or herbicides.

Properties

CAS No.

570390-90-8

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

propan-2-yl N-(3,5-difluorophenyl)carbamate

InChI

InChI=1S/C10H11F2NO2/c1-6(2)15-10(14)13-9-4-7(11)3-8(12)5-9/h3-6H,1-2H3,(H,13,14)

InChI Key

IDSWWLVZADLKHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=CC(=CC(=C1)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The provided evidence focuses on phosphonofluoridate derivatives (e.g., cyclohexyl isopropylphosphonofluoridates) and a tetrahydropyridine carboxylate, which differ significantly in core structure and functional groups from the phenylcarbamate class. Key distinctions include:

Compound Core Structure Functional Groups Molecular Formula Key Substituents
Isopropyl 3,5-difluoro-phenylcarbamate Phenyl ring Carbamate (NHCOO-isopropyl), 3,5-F C₁₀H₁₁F₂NO₂ Fluorine at 3,5-positions
Cyclohexyl isopropylphosphonofluoridate Cyclohexyl-phosphorus Phosphonofluoridate (POF), isopropyl C₁₀H₂₀FO₂P Cyclohexyl, isopropyl
3,3,5,5-Tetramethylcyclohexyl derivatives Cyclohexyl-phosphorus Phosphonofluoridate, alkyl groups C₁₃H₂₆FO₂P Tetramethylcyclohexyl
Tetrahydropyridine carboxylate Piperidine ring Benzoyl, carboxylate C₃₅H₃₁NO₅ Multiple aromatic substituents
  • Electron-Withdrawing Effects: The 3,5-difluoro substitution in the phenylcarbamate increases ring electronegativity, contrasting with the electron-donating methyl/ethyl groups in cyclohexyl phosphonofluoridates. This difference may influence solubility and reactivity in biological systems.
  • Phosphorus vs. Carbamate Core: Phosphonofluoridates (organophosphorus compounds) are often associated with neurotoxic activity (e.g., acetylcholinesterase inhibition), whereas phenylcarbamates typically target plant-specific enzymes like acetolactate synthase .

Physicochemical Properties

  • Hydrogen Bonding : Unlike the tetrahydropyridine carboxylate (which forms C–H⋯O hydrogen bonds ), the phenylcarbamate’s carbamate group may engage in hydrogen bonding via its NH and carbonyl oxygen, affecting crystal packing and solubility.

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